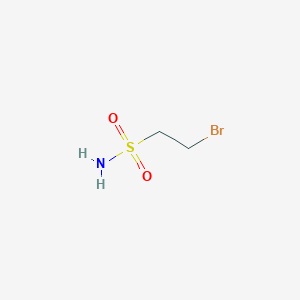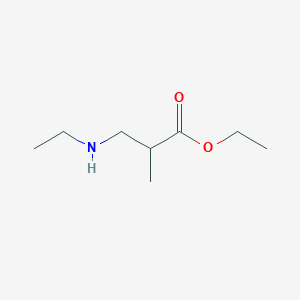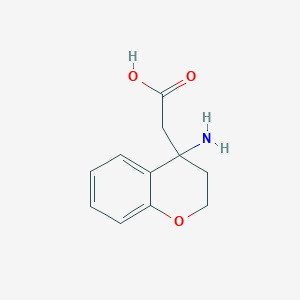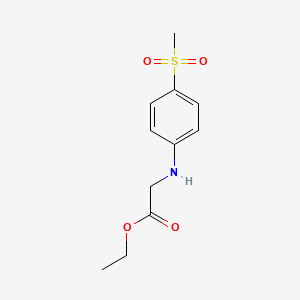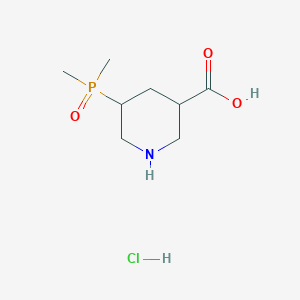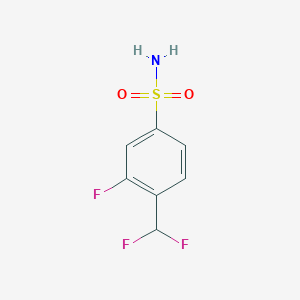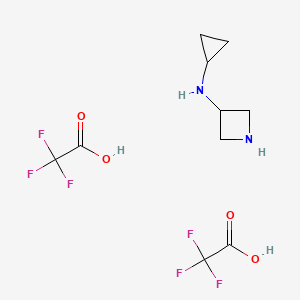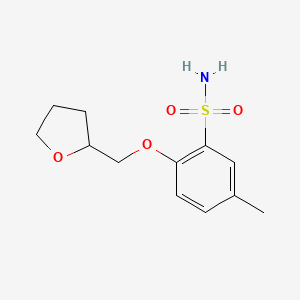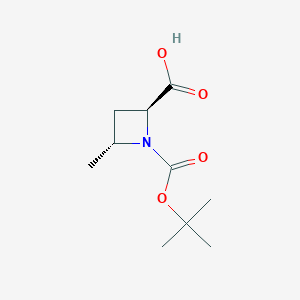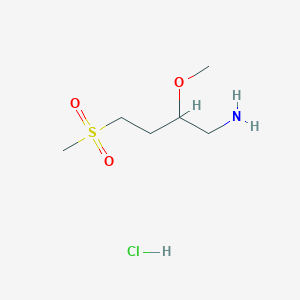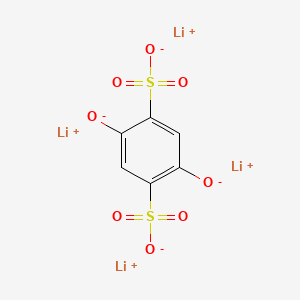
Tetralithium(1+)2,5-disulfonatobenzene-1,4-bis(olate)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tetralithium(1+) 2,5-disulfonatobenzene-1,4-bis(olate) is an organic anion compound with the molecular formula C6H2Li4O8S2. This compound is known for its unique structure, which includes lithium ions and sulfonate groups attached to a benzene ring. It is widely utilized in various fields due to its distinctive chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tetralithium(1+) 2,5-disulfonatobenzene-1,4-bis(olate) typically involves the reaction of 2,5-disulfonatobenzene-1,4-diol with lithium hydroxide. The reaction is carried out under controlled conditions to ensure the complete conversion of the starting materials to the desired product. The reaction conditions often include a specific temperature range and pH to optimize the yield and purity of the compound.
Industrial Production Methods
In industrial settings, the production of tetralithium(1+) 2,5-disulfonatobenzene-1,4-bis(olate) is scaled up using large reactors and continuous flow processes. These methods ensure consistent quality and high throughput. The industrial production also involves rigorous quality control measures to ensure the compound meets the required specifications for various applications.
化学反应分析
Types of Reactions
Tetralithium(1+) 2,5-disulfonatobenzene-1,4-bis(olate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: It can be reduced under specific conditions to yield different products.
Substitution: The sulfonate groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state compounds, while substitution reactions can introduce new functional groups into the molecule.
科学研究应用
Tetralithium(1+) 2,5-disulfonatobenzene-1,4-bis(olate) has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and as a precursor for the synthesis of other compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug delivery systems.
Industry: It is used in the production of advanced materials and as a component in various industrial processes.
作用机制
The mechanism of action of tetralithium(1+) 2,5-disulfonatobenzene-1,4-bis(olate) involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biochemical effects, depending on the specific target and pathway involved.
相似化合物的比较
Similar Compounds
Similar compounds to tetralithium(1+) 2,5-disulfonatobenzene-1,4-bis(olate) include other lithium-containing organic anions and sulfonate-substituted benzene derivatives. Examples include:
- Tetralithium 1,2,4,5-benzenetetracarboxylate
- Lithium 2,5-dihydroxybenzenesulfonate
Uniqueness
Tetralithium(1+) 2,5-disulfonatobenzene-1,4-bis(olate) is unique due to its specific combination of lithium ions and sulfonate groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.
属性
分子式 |
C6H2Li4O8S2 |
|---|---|
分子量 |
294.1 g/mol |
IUPAC 名称 |
tetralithium;2,5-dioxidobenzene-1,4-disulfonate |
InChI |
InChI=1S/C6H6O8S2.4Li/c7-3-1-5(15(9,10)11)4(8)2-6(3)16(12,13)14;;;;/h1-2,7-8H,(H,9,10,11)(H,12,13,14);;;;/q;4*+1/p-4 |
InChI 键 |
PKZDNSXHWLFLOX-UHFFFAOYSA-J |
规范 SMILES |
[Li+].[Li+].[Li+].[Li+].C1=C(C(=CC(=C1S(=O)(=O)[O-])[O-])S(=O)(=O)[O-])[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


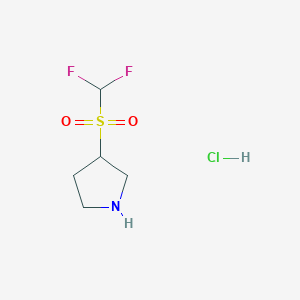
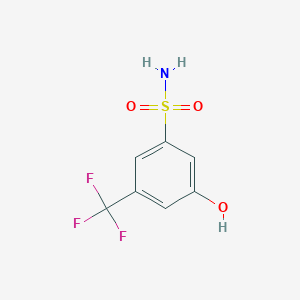
![1,6-Diazaspiro[3.4]octane](/img/structure/B15307574.png)
